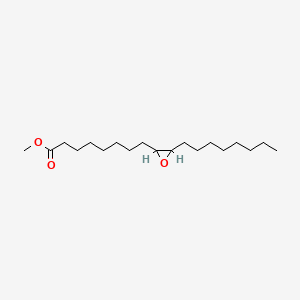
1,2,3,4-テトラメチルベンゼン
概要
説明
1,2,3,4-テトラメチルベンゼンは、プレニテンとしても知られており、芳香族炭化水素に分類される有機化合物です。化学式はC₁₀H₁₄で、ベンゼン環に4つのメチル基が結合した構造を特徴としています。この化合物は、水にほとんど溶けませんが、有機溶媒には溶ける、可燃性の無色の液体です。 天然にはコールタール中に存在します .
科学的研究の応用
1,2,3,4-テトラメチルベンゼンは、科学研究においていくつかの用途があります。
化学: これは、硬化剤、接着剤、コーティング材料の製造に使用されるピロメリット酸二無水物など、さまざまな化学化合物の合成における出発物質として使用されます.
生物学と医学: その誘導体は、潜在的な生物学的活性と医薬品化学における用途について研究されています。
準備方法
1,2,3,4-テトラメチルベンゼンは、いくつかの方法によって合成することができます。
トルエンとキシレンのメチル化: これは、特定の条件下でメチル化剤を用いてトルエンまたはキシレンにメチル基を付加することを伴います。
石油精製所からの分離: 工業的には、石油精製所の改質留分から分離することができます.
トリメチルベンゼンのメチル化: ヘミメリテンとプセウドクメンをメチル化して1,2,3,4-テトラメチルベンゼンを生成することができます.
化学反応の分析
1,2,3,4-テトラメチルベンゼンは、さまざまな化学反応を起こします。
酸化: 比較的容易に酸化され、酸化電位はNHEに対して2.0Vです.
置換反応: クロロスルホン酸と反応して1,2,3,4-テトラメチルベンゼン-5-クロロスルホニルクロリドを形成することができます.
一般的な試薬と条件: 一般的な試薬には、酸化剤やクロロスルホン酸などがあり、反応は多くの場合、制御された温度と圧力条件下で行われます。
作用機序
1,2,3,4-テトラメチルベンゼンの作用機序は、芳香族環とメチル基を通じて分子標的に作用することによります。電子移動反応を起こし、金属とパイ錯体を形成することができます。 この化合物の比較的高い酸化電位は、酸化還元反応に参加する能力を示しています .
類似化合物の比較
1,2,3,4-テトラメチルベンゼンは、テトラメチルベンゼンの3つの異性体のうちの1つです。他の2つは:
1,2,3,5-テトラメチルベンゼン(イソデュレン): メチル基の位置が異なり、独特の化学的性質と用途を持っています。
1,2,4,5-テトラメチルベンゼン(デュレン): ピロメリット酸二無水物の製造に使用されることで知られており、1,2,3,4-テトラメチルベンゼンとは異なる特性を持っています.
1,2,3,4-テトラメチルベンゼンは、メチル基の特定の配置によって、さまざまな分野における反応性と用途に影響を与えているため、独特です。
類似化合物との比較
1,2,3,4-Tetramethylbenzene is one of three isomers of tetramethylbenzene. The other two are:
1,2,3,5-Tetramethylbenzene (Isodurene): Differing in the position of the methyl groups, it has unique chemical properties and applications.
1,2,4,5-Tetramethylbenzene (Durene): Known for its use in the production of pyromellitic dianhydride, it also has distinct properties compared to 1,2,3,4-tetramethylbenzene.
1,2,3,4-Tetramethylbenzene is unique due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.
特性
IUPAC Name |
1,2,3,4-tetramethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHMMEJUHBCKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060072 | |
| Record name | 1,2,3,4-Tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | 1,2,3,4-Tetramethylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2465 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
488-23-3, 25619-60-7 | |
| Record name | 1,2,3,4-Tetramethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prehnitene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylbenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025619607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prehnitene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,2,3,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4-Tetramethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetramethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96WT7D2WXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromobenz[a]anthracene](/img/structure/B1201482.png)





![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)






